4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile
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Overview
Description
4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile is a compound that features a thiophene ring, a morpholine ring, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile typically involves the condensation of thiophene derivatives with morpholine and a nitrile group. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes.
Scientific Research Applications
4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can interact with biological macromolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile include other thiophene derivatives such as suprofen and articaine. These compounds also feature thiophene rings and exhibit diverse biological activities. this compound is unique due to its specific combination of a thiophene ring, a morpholine ring, and a carbonitrile group, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
4-(2-thiophen-2-ylpropanoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(11-3-2-6-17-11)12(15)14-4-5-16-8-10(14)7-13/h2-3,6,9-10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHVCAQNLWTWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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